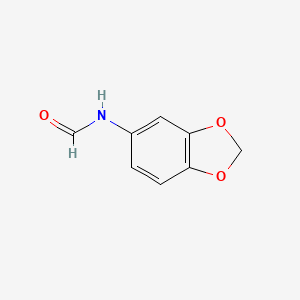

N-(2H-1,3-benzodioxol-5-yl)formamide

Description

N-(2H-1,3-Benzodioxol-5-yl)formamide is a heterocyclic organic compound featuring a 1,3-benzodioxole core substituted with a formamide group at the 5-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in oncology.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZVFELFDIDUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)formamide typically involves the reaction of 1,3-benzodioxole with formamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is facilitated by a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in the presence of a base like cesium carbonate (Cs2CO3) and a ligand such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated across several domains:

Medicinal Chemistry

- Anticancer Activity : N-(2H-1,3-benzodioxol-5-yl)formamide has shown promise as an anticancer agent. It induces apoptosis and causes cell cycle arrest in cancer cells, particularly through modulation of microtubule assembly. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa cells.

- Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases.

Organic Synthesis

- Building Block for Complex Molecules : In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Material Science

- Development of New Materials : The compound's unique chemical properties make it suitable for developing novel materials with specific functionalities.

Case Studies

Several studies highlight the compound's efficacy:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant cytotoxicity against HeLa cells with a clear mechanism involving apoptosis induction. |

| Study 2 | COX Inhibition | Showed potent inhibition of COX enzymes, suggesting anti-inflammatory potential alongside anticancer properties. |

| Synthetic Applications | Utilized as a precursor in synthesizing more complex benzodioxole derivatives with enhanced biological activities. |

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may target microtubules and tubulin, leading to mitotic blockade and apoptosis of cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-(2H-1,3-benzodioxol-5-yl)formamide and related benzodioxol-containing compounds:

Key Structural and Functional Insights:

Anti-Cancer Derivatives: Compound 6 shares the benzodioxol-carboxamide backbone with this compound but incorporates a thienopyrimidine-piperazine extension. This modification enhances potency by enabling interactions with kinase domains (e.g., mTOR) and mitochondrial targets . In contrast, sulfonamide derivatives (e.g., ) exhibit dual enzyme inhibition but lack direct anti-cancer efficacy in glucose-deprived environments.

Psychoactive vs. Therapeutic Activity: Ethylone and the MDA analog () share the benzodioxole core but feature cathinone or aldoxime groups, enabling CNS stimulation via monoamine receptor interactions . These differ starkly from the formamide derivative’s mitochondrial-targeted anti-cancer mechanism.

This compound’s lower molecular weight (165 g/mol) may favor better pharmacokinetics .

Functional Group Impact :

- The formamide group’s hydrogen-bonding capacity is critical for target binding in anti-cancer applications. In contrast, ester or sulfonamide groups () prioritize enzyme active-site interactions, altering therapeutic profiles.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)formamide is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its interactions with various biological targets, its efficacy in preclinical studies, and its potential therapeutic applications.

Structure and Properties

This compound is characterized by a benzodioxole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

This compound exhibits significant lipophilicity due to the presence of the benzodioxole structure, which enhances its ability to penetrate biological membranes.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties through modulation of specific biochemical pathways. For instance, compounds with similar structures have been shown to interact with SIRT6, a member of the sirtuin family involved in cellular regulation and cancer progression. Studies suggest that SIRT6 agonists can inhibit tumor growth and metastasis in pancreatic cancer models .

Table 1: Summary of Anticancer Activity

| Compound | Target | Effect | Reference |

|---|---|---|---|

| This compound | SIRT6 | Inhibits tumor growth | |

| Quinoline derivatives | SIRT6 | Anticancer activity in PDAC | |

| Benzothiazole derivatives | Tubulin | Inhibits cell proliferation |

Insecticidal Activity

A related study on 1,3-benzodioxole acids found that specific derivatives exhibited larvicidal activity against Aedes aegypti, a vector for several viral diseases. While this compound was not directly tested in this context, the structural similarities suggest potential insecticidal properties warranting further investigation .

Table 2: Insecticidal Activity of Related Compounds

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with SIRT6 may lead to alterations in gene expression related to cell cycle regulation and apoptosis. The compound's ability to modulate histone acetylation states could play a crucial role in its anticancer effects.

Case Studies

Several case studies have explored the effects of similar compounds on cancer cell lines. For example, a study demonstrated that a quinoline derivative with structural similarities to this compound effectively inhibited cell proliferation in pancreatic cancer cells through SIRT6 activation . Another study highlighted the potential of benzothiazole derivatives as effective antimitotic agents by disrupting microtubule dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.